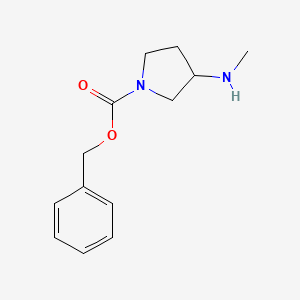

Benzyl 3-(methylamino)pyrrolidine-1-carboxylate

Beschreibung

BenchChem offers high-quality Benzyl 3-(methylamino)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-(methylamino)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

benzyl 3-(methylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-14-12-7-8-15(9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJOYHWLQXYOPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634983 | |

| Record name | Benzyl 3-(methylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917357-83-6, 1353971-26-2 | |

| Record name | Benzyl 3-(methylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 3-(methylamino)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate

Introduction

Benzyl 3-(methylamino)pyrrolidine-1-carboxylate is a versatile bifunctional molecule of significant interest to the pharmaceutical and organic synthesis sectors. Structurally, it features a saturated five-membered pyrrolidine ring, a secondary amine (the methylamino group), and a nitrogen atom protected by a benzyloxycarbonyl (Cbz or Z) group. This arrangement makes it a valuable chiral building block for the synthesis of complex nitrogen-containing target molecules, particularly in drug discovery. The physical properties of this intermediate are fundamental to its application, dictating everything from reaction conditions and purification strategies to formulation and storage. This guide provides a comprehensive overview of the core physical characteristics of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate, outlines authoritative protocols for their experimental determination, and discusses essential safety and handling procedures.

Chemical Identity and Structure

A precise understanding of the compound's identity is the foundation for evaluating its physical properties.

-

Systematic IUPAC Name: Benzyl 3-(methylamino)pyrrolidine-1-carboxylate

-

Common Synonyms: 3-(Methylamino)-1-pyrrolidinecarboxylic acid benzyl ester[1][2]

-

CAS Numbers:

-

Molecular Formula: C₁₃H₁₈N₂O₂[4]

-

Molecular Weight: 234.29 g/mol [4]

Molecular Structure

The structure consists of a pyrrolidine ring functionalized at the 1-position with a benzyloxycarbonyl protecting group and at the 3-position with a methylamino group. This structure imparts both basicity (from the secondary amine) and lipophilicity (from the benzyl group).

Caption: 2D structure of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate.

Core Physical Properties

The reliable application of a chemical compound in a research or manufacturing setting depends on well-characterized physical data. The following table summarizes the known properties of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate.

| Property | Value | Source / Comment |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [4] |

| Molecular Weight | 234.29 g/mol | [4] |

| Physical State | Data not available | Typically an oil or low-melting solid. |

| Melting Point | Data not available | Requires experimental determination. |

| Boiling Point | Data not available | High boiling point expected due to molecular weight and polarity. |

| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol. | Based on data for structurally similar compounds. The methylamino group suggests solubility in acidic aqueous solutions. |

| Density | Data not available | |

| pKa | Data not available | The secondary amine is expected to have a pKa in the range of 9-11. |

Experimental Determination of Physical Properties

For properties where data is not publicly available, standardized laboratory procedures must be employed. The causality behind these protocols is to provide reproducible and accurate data essential for process development, quality control, and safety assessment.

Protocol: Melting Point Determination

The melting point is a critical indicator of purity. Pure crystalline solids exhibit a sharp melting range (typically <1°C), whereas impurities depress and broaden this range.

Methodology (Digital Melting Point Apparatus):

-

Sample Preparation: Ensure the sample is completely dry. If it is not a fine powder, gently grind a small amount using a mortar and pestle.[5]

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder until a small amount (1-2 mm height) enters the tube.[6]

-

Sample Compaction: Compact the sample into the sealed end of the tube by tapping the tube on a hard surface or by dropping it down a long glass tube.[5]

-

Instrument Setup: Place the loaded capillary tube into the heating block of the apparatus.

-

Rapid Determination (Optional): Set a fast ramp rate (e.g., 10-20°C/minute) to quickly find an approximate melting range.[5]

-

Accurate Determination: Using a fresh sample, set the starting temperature to ~15-20°C below the approximate melting point. Use a slow ramp rate of 1-2°C per minute to ensure thermal equilibrium.[7]

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

Protocol: Qualitative and Semi-Quantitative Solubility Assessment

Solubility dictates the choice of solvents for reactions, extractions, and chromatographic purification. A systematic approach is crucial for characterization.

Methodology:

-

Initial Setup: In a small test tube, add approximately 25 mg of the compound (solute).[8]

-

Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, ethanol, toluene, 5% HCl, 5% NaOH) in portions, shaking vigorously after each addition.[8]

-

Classification:

-

Soluble: If a clear, homogeneous solution forms.

-

Partially Soluble: If the sample does not fully dissolve but a noticeable amount does.

-

Insoluble: If no significant dissolution is observed.

-

-

Systematic Testing Workflow: A logical progression of solvents provides the most information. The presence of a basic methylamino group suggests that if the compound is insoluble in water, it should be tested for solubility in an acidic solution like 5% HCl, where it would form a soluble ammonium salt.[1][9]

Caption: Workflow for aqueous solubility testing of an amine-containing compound.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical intermediate. The principle of self-validating safety systems involves assuming a compound is hazardous until proven otherwise and always using appropriate engineering controls and personal protective equipment (PPE).

Hazard Identification

Based on available data for CAS No. 1353971-26-2, the compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to approved standards (e.g., EN166 or NIOSH).[11]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated.[11][12]

-

Respiratory Protection: If ventilation is inadequate, use a certified respirator with an appropriate cartridge.[13]

-

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling and before breaks.[10][12]

Storage Recommendations

-

Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[10] A storage temperature of 2-8°C is recommended for similar compounds to ensure long-term stability.[14]

-

Container: Keep the container tightly sealed to prevent moisture ingress and contamination.

-

Incompatibilities: Store away from strong oxidizing agents.[10]

Conclusion

Benzyl 3-(methylamino)pyrrolidine-1-carboxylate is a key synthetic intermediate whose utility is underpinned by its physical properties. While specific data points like melting and boiling points require experimental confirmation, its structural motifs provide a strong basis for predicting its solubility and handling requirements. The protocols and safety information detailed in this guide offer a robust framework for researchers, scientists, and drug development professionals to handle, characterize, and effectively utilize this compound in their work, ensuring both scientific integrity and operational safety.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Course Hero. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

StuDocu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Pima Community College. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Odessa College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

iMolecule. (2018, August 20). SAFETY DATA SHEET. Retrieved from [Link]

-

Scribd. (n.d.). Melting Point Determination Guide. Retrieved from [Link]

-

SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

ACS Publications. (n.d.). Method for determining solubility of slightly soluble organic compounds. Retrieved from [Link]

-

LookChem. (n.d.). Benzyl (3r)-3-(methylamino)-pyrrolidine-1-carboxylate Hydrochloride. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Supplier CAS No 917357-83-6. Retrieved from [Link]

-

Chem-Safety. (n.d.). MSDS of benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 3-(methylamino)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo(1,2-A)pyrrolo(2,3-E)pyrazin-8-YL)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Ethylenebis-12-hydroxystearamide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Benzyl (3R,4S)-3-acetyl-4-ethylpyrrolidine-1-carboxylate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 6-Nitroveratraldehyde (CAS 20357-25-9). Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. 3-(Methylamino)-1-pyrrolidinecarboxylic acid benzyl ester | 917357-83-6 [amp.chemicalbook.com]

- 3. Supplier CAS No 917357-83-6 - BuyersGuideChem [buyersguidechem.com]

- 4. PubChemLite - Benzyl 3-(methylamino)pyrrolidine-1-carboxylate (C13H18N2O2) [pubchemlite.lcsb.uni.lu]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. westlab.com [westlab.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. acrospharma.co.kr [acrospharma.co.kr]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. capotchem.cn [capotchem.cn]

- 14. chemscene.com [chemscene.com]

Benzyl 3-(methylamino)pyrrolidine-1-carboxylate chemical structure and analysis

An In-Depth Technical Guide to Benzyl 3-(methylamino)pyrrolidine-1-carboxylate: Synthesis, Analysis, and Application

This guide provides a comprehensive technical overview of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural and physicochemical properties, outlines a robust synthetic pathway with detailed experimental protocols, establishes a framework for its analytical characterization, and discusses its strategic importance in the design of novel therapeutics.

Part 1: Molecular Profile and Physicochemical Properties

Benzyl 3-(methylamino)pyrrolidine-1-carboxylate is a chiral bifunctional molecule featuring a pyrrolidine core. This scaffold is of high interest in drug discovery due to its three-dimensional nature, which allows for a greater exploration of chemical space compared to flat, aromatic systems.[1][2] The structure incorporates a secondary amine, offering a reactive handle for further synthetic elaboration, and a nitrogen atom protected by a benzyloxycarbonyl (Cbz or Z) group. The Cbz group is a widely used protecting group due to its stability across a range of reaction conditions and its facile removal via catalytic hydrogenolysis.

The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to act as a conformationally restricted scaffold, which can enhance binding affinity to biological targets.[2]

Chemical Structure Diagram

Caption: Chemical structure of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | benzyl 3-(methylamino)pyrrolidine-1-carboxylate | [] |

| Synonyms | N-Cbz-3-(methylamino)pyrrolidine | [4] |

| CAS Number | 101374-33-4 (Base); 917357-83-6 (HCl Salt) | [5] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [6] |

| Molecular Weight | 234.30 g/mol | [6] |

| Monoisotopic Mass | 234.13683 Da | [6] |

| InChIKey | XGJOYHWLQXYOPI-UHFFFAOYSA-N | [][6] |

| Predicted [M+H]⁺ | 235.14411 m/z | [6] |

| Predicted XLogP | 1.4 | [6] |

Part 2: Synthesis Pathway and Rationale

The synthesis of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate is efficiently achieved through a multi-step sequence starting from a commercially available chiral precursor, 3-hydroxypyrrolidine. The chosen synthetic route is grounded in well-established and reliable organic chemistry transformations, ensuring high yield and purity of the final product.

Causality Behind Experimental Choices:

-

Nitrogen Protection: The pyrrolidine nitrogen is first protected with a benzyloxycarbonyl (Cbz) group. This step is critical to prevent the secondary amine from interfering with subsequent reactions, such as the activation of the hydroxyl group. Benzyl chloroformate is the reagent of choice, reacting under mild basic conditions.

-

Hydroxyl Group Activation: The hydroxyl group at the 3-position is a poor leaving group. To facilitate its displacement, it is converted into a superior leaving group, typically a mesylate or tosylate. This is accomplished by reacting the Cbz-protected alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine. This activation is a pivotal step for the subsequent nucleophilic substitution.[7]

-

Nucleophilic Substitution: The final step involves the displacement of the mesylate group by methylamine in an Sₙ2 reaction. This reaction introduces the desired methylamino functionality at the 3-position. The use of an autoclave and elevated temperature may be necessary to drive the reaction to completion.[7]

Synthesis Workflow Diagram

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 3-(Methylamino)-1-pyrrolidinecarboxylic acid benzyl ester | 917357-83-6 [amp.chemicalbook.com]

- 6. PubChemLite - Benzyl 3-(methylamino)pyrrolidine-1-carboxylate (C13H18N2O2) [pubchemlite.lcsb.uni.lu]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to Benzyl 3-(methylamino)pyrrolidine-1-carboxylate: Synthesis, Identification, and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug development, substituted pyrrolidines represent a cornerstone scaffold, prized for its prevalence in natural products and its versatile role as a chiral building block. Among these, Benzyl 3-(methylamino)pyrrolidine-1-carboxylate has emerged as a key intermediate in the synthesis of a variety of pharmacologically active agents. Its structural features, combining a protected pyrrolidine ring with a secondary amine, offer a reactive handle for diverse chemical transformations. This guide, designed for the discerning researcher, provides a comprehensive technical overview of this compound, from its fundamental identification and synthesis to its analytical characterization and safe handling protocols. By consolidating this critical information, we aim to empower scientists to confidently and efficiently utilize this valuable synthetic intermediate in their research and development endeavors.

Section 1: Core Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is the bedrock of reproducible and reliable scientific research. This section details the fundamental identifiers and physicochemical properties of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate.

CAS Number and Molecular Identity

-

Chemical Name: Benzyl 3-(methylamino)pyrrolidine-1-carboxylate[1]

-

CAS Number: 917357-83-6[1]

-

Molecular Formula: C₁₃H₁₈N₂O₂

-

Molecular Weight: 234.29 g/mol

-

Synonyms: 3-(Methylamino)-1-pyrrolidinecarboxylic acid benzyl ester[1]

Table 1: Core Identification Data

| Identifier | Value |

| CAS Number | 917357-83-6 |

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.29 g/mol |

| InChI Key | XGJOYHWLQXYOPI-UHFFFAOYSA-N |

Section 2: Synthesis of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate

The synthesis of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate can be approached through several strategic routes. A common and effective method involves a multi-step sequence starting from a protected 3-hydroxypyrrolidine derivative. This approach offers good control over stereochemistry when using an enantiomerically pure starting material.

Rationale for the Synthetic Approach

The chosen synthetic pathway leverages the commercial availability of protected 3-hydroxypyrrolidine. The hydroxyl group serves as a convenient precursor to the desired amino functionality. The benzyl carbamate protecting group on the pyrrolidine nitrogen is robust enough to withstand the reaction conditions of the subsequent steps while allowing for facile deprotection if required later in a synthetic sequence.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a representative synthesis from a protected 3-hydroxypyrrolidine.

Step 1: Mesylation of Benzyl 3-hydroxypyrrolidine-1-carboxylate

-

To a solution of Benzyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add a tertiary amine base such as triethylamine (1.2 equivalents).

-

Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with Methylamine

-

Dissolve the crude mesylate from the previous step in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Add an excess of a solution of methylamine (e.g., 40% in water or 2M in THF, typically 5-10 equivalents) to the reaction mixture.

-

Heat the reaction mixture in a sealed vessel to a temperature between 60-80 °C for several hours to overnight. The progress of the reaction should be monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Benzyl 3-(methylamino)pyrrolidine-1-carboxylate.

Caption: Analytical workflow for structure confirmation.

Section 4: Safety, Handling, and Storage

Hazard Identification and Precautionary Measures

-

Potential Hazards: Based on analogous compounds, this substance may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [2][3]* Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

-

Handling:

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [3]* In Case of Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. [3]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [3]* If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [3]

Storage Recommendations

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep in a cool place.

-

Store away from incompatible materials such as strong oxidizing agents. [4]

References

-

PubChem. (n.d.). Benzyl 3-(methylamino)pyrrolidine-1-carboxylate. Retrieved from [Link]

- European Patent Office. (1999). Process for the preparation of 3-amino-pyrrolidine derivatives - EP 1138672 A1.

Sources

An In-depth Technical Guide to the Synthesis of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate

Introduction

Benzyl 3-(methylamino)pyrrolidine-1-carboxylate is a valuable heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with the secondary methylamino substituent and the versatile benzyl carbamate protecting group, makes it an attractive intermediate for the synthesis of a diverse range of biologically active molecules. The strategic placement of the functional groups allows for further elaboration and diversification, enabling the exploration of structure-activity relationships in drug development programs. This guide provides a detailed exploration of two robust synthetic pathways for the preparation of this key intermediate, offering insights into the rationale behind experimental choices and providing comprehensive, actionable protocols for researchers in the field.

Synthetic Strategies: A Comparative Overview

Two principal and strategically distinct pathways for the synthesis of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate are presented herein. Each route offers unique advantages and considerations for the synthetic chemist.

-

Route 1: Synthesis via Reductive Amination. This pathway hinges on the construction of a ketone precursor, Benzyl 3-oxopyrrolidine-1-carboxylate, followed by the direct introduction of the methylamino group through reductive amination. This approach is convergent and often allows for the rapid generation of the target molecule from a common intermediate.

-

Route 2: Synthesis via N-Methylation. This alternative strategy involves the initial synthesis of a primary amine, Benzyl 3-aminopyrrolidine-1-carboxylate, which is subsequently methylated to afford the desired secondary amine. This route leverages classical and highly reliable transformations, such as the Eschweiler-Clarke reaction, for the final methylation step.

The choice between these routes will depend on factors such as the availability of starting materials, scalability requirements, and the specific expertise and resources of the laboratory.

Route 1: Synthesis via Reductive Amination of a Ketone Precursor

This synthetic approach is predicated on the formation of an iminium ion intermediate from the reaction of a ketone with methylamine, followed by its in-situ reduction to the corresponding amine.

Overall Synthetic Pathway for Route 1

Caption: Synthetic scheme for Route 1, proceeding through a ketone intermediate.

Step 1: Synthesis of Benzyl 3-hydroxypyrrolidine-1-carboxylate

The synthesis commences with the protection of the secondary amine of commercially available 3-hydroxypyrrolidine. The benzyl carbamate (Cbz) group is a judicious choice for this purpose, as it is stable under a range of reaction conditions and can be readily removed by hydrogenolysis.

Experimental Protocol:

-

To a stirred solution of 3-hydroxypyrrolidine (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1) at 0 °C, add sodium carbonate (1.5 eq).

-

Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford Benzyl 3-hydroxypyrrolidine-1-carboxylate as a colorless oil.[1]

Step 2: Synthesis of Benzyl 3-oxopyrrolidine-1-carboxylate

The secondary alcohol of the protected pyrrolidinol is oxidized to the corresponding ketone. A variety of oxidizing agents can be employed, with Dess-Martin periodinane or a Swern oxidation being common choices that offer mild reaction conditions and high yields.

Experimental Protocol (using Dess-Martin Periodinane):

-

Dissolve Benzyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add Dess-Martin periodinane (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously for 30 minutes until the two layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Benzyl 3-oxopyrrolidine-1-carboxylate, which can often be used in the next step without further purification.[2]

Step 3: Reductive Amination with Methylamine

This is the key step in this route, where the ketone is converted to the target secondary amine. The use of sodium triacetoxyborohydride as the reducing agent is advantageous as it is mild and selective for the reduction of the intermediate iminium ion.[3][4]

Experimental Protocol:

-

Dissolve Benzyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Add a solution of methylamine (2.0 eq, e.g., as a solution in THF or water) followed by acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise, and continue to stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the ketone.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with DCM or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to obtain Benzyl 3-(methylamino)pyrrolidine-1-carboxylate.

Data Summary for Route 1

| Step | Product | Typical Yield | Purity |

| 1 | Benzyl 3-hydroxypyrrolidine-1-carboxylate | 85-95% | >95% |

| 2 | Benzyl 3-oxopyrrolidine-1-carboxylate | 90-98% | >90% |

| 3 | Benzyl 3-(methylamino)pyrrolidine-1-carboxylate | 70-85% | >98% |

Route 2: Synthesis via N-Methylation of a Primary Amine Precursor

This classical approach involves the formation of the primary amine, which is then selectively methylated. The Eschweiler-Clarke reaction is a highly effective and reliable method for this transformation, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[5][6][7][8][9]

Overall Synthetic Pathway for Route 2

Caption: Synthetic scheme for Route 2, proceeding through a primary amine intermediate.

Step 1 & 2: Synthesis of Benzyl 3-azidopyrrolidine-1-carboxylate

This two-step sequence converts the hydroxyl group into an azide, which serves as a precursor to the primary amine. The hydroxyl group is first activated as a good leaving group, typically a mesylate or tosylate, followed by nucleophilic substitution with sodium azide. This SN2 reaction proceeds with inversion of stereochemistry if a chiral starting material is used.

Experimental Protocol:

-

Dissolve Benzyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in dry DCM under an inert atmosphere and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 1-2 hours.

-

Wash the reaction mixture with cold water, 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude mesylate, which is typically used directly in the next step.

-

Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

-

Cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield Benzyl 3-azidopyrrolidine-1-carboxylate.

Step 3: Synthesis of Benzyl 3-aminopyrrolidine-1-carboxylate

The azide is reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

-

Dissolve Benzyl 3-azidopyrrolidine-1-carboxylate (1.0 eq) in methanol or ethyl acetate.

-

Add palladium on carbon (10 wt%, 0.1 eq) to the solution.

-

Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain Benzyl 3-aminopyrrolidine-1-carboxylate, which is often of sufficient purity for the subsequent step.

Step 4: Eschweiler-Clarke N-Methylation

This classic reaction provides a straightforward method for the exhaustive methylation of the primary amine to the corresponding tertiary amine, but in this case, we are forming a secondary amine from a primary amine, which then reacts again to form the tertiary amine. However, by controlling the stoichiometry, one can favor the formation of the monomethylated product, although the reaction has a strong tendency to proceed to the dimethylated product. A more controlled approach is reductive amination as described in Route 1, but the Eschweiler-Clarke remains a viable option. For the synthesis of the target compound, which is a secondary amine, a single methylation is required. The reaction proceeds via an iminium ion intermediate which is reduced by formic acid. The reaction stops at the tertiary amine stage as the formation of a quaternary ammonium salt is not possible under these conditions.[5][6][7][8][9]

Experimental Protocol:

-

To a flask containing Benzyl 3-aminopyrrolidine-1-carboxylate (1.0 eq), add formic acid (2.5 eq) and aqueous formaldehyde (37 wt%, 2.2 eq).

-

Heat the reaction mixture to reflux (around 100 °C) for 6-12 hours. The evolution of carbon dioxide will be observed.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the mixture to room temperature and carefully make it basic (pH > 9) by the addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide.

-

Extract the aqueous layer with ethyl acetate or DCM (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford Benzyl 3-(methylamino)pyrrolidine-1-carboxylate.

Data Summary for Route 2

| Step | Product | Typical Yield | Purity |

| 1 & 2 | Benzyl 3-azidopyrrolidine-1-carboxylate | 75-85% (over 2 steps) | >95% |

| 3 | Benzyl 3-aminopyrrolidine-1-carboxylate | 90-99% | >95% |

| 4 | Benzyl 3-(methylamino)pyrrolidine-1-carboxylate | 60-80% | >98% |

Comparative Analysis of Synthetic Routes

-

Route 1 (Reductive Amination): This route is generally more convergent and may involve fewer steps from a common ketone intermediate. The reductive amination step is typically high-yielding and offers good control over the introduction of the methylamino group. The synthesis of the ketone precursor is straightforward. This route may be more amenable to the synthesis of analogues with different amines at the 3-position.

-

Route 2 (N-Methylation): This pathway relies on well-established and robust reactions. The conversion of the alcohol to the amine via an azide intermediate is a reliable process. The Eschweiler-Clarke reaction is a powerful tool for N-methylation, though it can sometimes be challenging to control the extent of methylation and may require careful optimization to favor the desired secondary amine over the dimethylated product. This route may be advantageous if the primary amine intermediate is also a desired compound for other synthetic purposes.

Conclusion

The synthesis of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate can be effectively achieved through at least two reliable synthetic pathways. The choice of route will be dictated by the specific needs of the project, including scale, cost, and available starting materials. Both the reductive amination of a ketone precursor and the N-methylation of a primary amine offer viable and efficient methods for the preparation of this important synthetic building block. The detailed protocols and strategic insights provided in this guide are intended to empower researchers in the fields of drug discovery and chemical synthesis to confidently produce this valuable intermediate for their research endeavors.

References

-

Organic Syntheses. (2014). Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor: Ethyl 1-Benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate. Available at: [Link]

-

Grokipedia. Eschweiler–Clarke reaction. Available at: [Link]

-

Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]

-

NROChemistry. Eschweiler-Clarke Reaction. Available at: [Link]

-

J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Available at: [Link]

-

PMC - PubMed Central - NIH. Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link]

- Google Patents. (CN102603592A). Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S).

-

PubChem. Benzyl 3-(methylamino)pyrrolidine-1-carboxylate. Available at: [Link]

- Google Patents. (CN102241617A). Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

- Google Patents. (US7652152B2). Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

PrepChem.com. Synthesis of b) N-Benzyl-2-pyrrolidone-3-carboxylic acid. Available at: [Link]

-

ResearchGate. Controlled experiments for reductive amination of LA into pyrrolidinone. Available at: [Link]

- Google Patents. (CN102060743A). Method for preparing N-benzyl-3-pyrrolidone.

-

Arkivoc. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines. Available at: [Link]

- Google Patents. (US20160145208A1). Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

PubChem. Benzyl 3-hydroxypyrrolidine-1-carboxylate. Available at: [Link]

- Google Patents. (EP0269258A2). Process for the preparation of a pyrrolidinol compound.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

ACS Publications. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Available at: [Link]

-

Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available at: [Link]

-

Royal Society of Chemistry. Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. Available at: [Link]

-

ResearchGate. (2025). Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates. Available at: [Link]

-

PMC - NIH. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available at: [Link]

-

PubMed. (2009). On the selective N-methylation of BOC-protected amino acids. Available at: [Link]

Sources

- 1. PubChemLite - Benzyl 3-hydroxypyrrolidine-1-carboxylate (C12H15NO3) [pubchemlite.lcsb.uni.lu]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Abstract

The pyrrolidine ring is a cornerstone of numerous natural products and pharmacologically active agents, prized for its three-dimensional architecture and favorable physicochemical properties.[1][2] This technical guide delves into the strategic utility of a key derivative, Benzyl 3-(methylamino)pyrrolidine-1-carboxylate, as a versatile building block in contemporary drug discovery. We will explore its synthesis, inherent chemical advantages, and diverse applications in the construction of sophisticated molecular entities targeting a range of therapeutic areas, including oncology and central nervous system (CNS) disorders. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.

Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Drug Design

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring motif in a multitude of FDA-approved drugs.[1] Its prevalence can be attributed to several key features that make it an attractive scaffold for medicinal chemists:

-

Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring allows for the presentation of substituents in well-defined spatial orientations, facilitating precise interactions with biological targets.[1]

-

Improved Physicochemical Properties: The incorporation of a pyrrolidine moiety can enhance aqueous solubility and modulate lipophilicity, crucial parameters for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

-

Stereochemical Richness: The presence of stereocenters on the pyrrolidine ring provides opportunities for creating stereoisomers with distinct pharmacological activities, enabling the fine-tuning of potency and selectivity.[1]

-

Metabolic Stability: The saturated nature of the pyrrolidine ring can confer greater metabolic stability compared to aromatic systems.

Benzyl 3-(methylamino)pyrrolidine-1-carboxylate, the subject of this guide, is a particularly valuable derivative. The N-benzylcarbamate (Cbz or Z) group provides a readily removable protecting group for the pyrrolidine nitrogen, while the 3-(methylamino) substituent offers a key vector for further chemical elaboration. This strategic combination of features makes it a highly sought-after intermediate in multi-step synthetic campaigns.

Synthesis of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate: A Practical Approach

The synthesis of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate can be achieved through a variety of routes. A common and efficient method involves the reductive amination of a suitable protected pyrrolidinone precursor. The following protocol is a representative example based on established chemical principles.

Experimental Protocol: Synthesis of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate

Step 1: N-Protection of 3-Pyrrolidinone

-

To a solution of 3-pyrrolidinone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (2.2 equivalents) at 0 °C.

-

Slowly add benzyl chloroformate (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Benzyl 3-oxopyrrolidine-1-carboxylate.

Step 2: Reductive Amination with Methylamine

-

Dissolve Benzyl 3-oxopyrrolidine-1-carboxylate (1 equivalent) in methanol.

-

Add a solution of methylamine (1.5 equivalents, e.g., 40% in water or 2M in THF) to the mixture.

-

Stir the reaction for 2-4 hours at room temperature to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture to remove methanol and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Benzyl 3-(methylamino)pyrrolidine-1-carboxylate.

Potential Applications in Medicinal Chemistry

The strategic placement of the methylamino group at the 3-position, combined with the protected pyrrolidine nitrogen, makes Benzyl 3-(methylamino)pyrrolidine-1-carboxylate a valuable synthon for accessing a diverse range of bioactive molecules.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The 3-aminopyrrolidine scaffold has been successfully employed in the development of various kinase inhibitors.[3][4] The secondary amine of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate serves as an excellent handle for the introduction of pharmacophoric elements that can interact with the kinase active site.

-

Rationale for Use: The pyrrolidine ring can act as a scaffold to orient substituents towards key regions of the ATP-binding pocket of kinases. The methylamino group can be acylated, sulfonated, or used in reductive amination reactions to build out fragments that interact with the hinge region, the DFG motif, or the solvent-exposed region of the kinase.

-

Example Application (Hypothetical Workflow):

-

Acylation: React Benzyl 3-(methylamino)pyrrolidine-1-carboxylate with a substituted pyrimidine or pyrazine acyl chloride. These heterocycles are common hinge-binding motifs in kinase inhibitors.

-

Deprotection: Remove the Cbz group via hydrogenolysis (H₂, Pd/C).

-

Further Functionalization: The now-free pyrrolidine nitrogen can be further functionalized, for example, by reaction with an acrylamide moiety to generate a covalent inhibitor, or with a substituted aryl halide via a Buchwald-Hartwig amination to introduce a solubilizing group or another pharmacophoric element.

-

Central Nervous System (CNS) Agents

The 3-aminopyrrolidine scaffold is also a prominent feature in molecules designed to act on targets within the CNS.[5] Its ability to introduce a basic nitrogen center in a defined stereochemical orientation is key to its utility in this area.

-

Rationale for Use: Many CNS targets, such as G-protein coupled receptors (GPCRs) and ion channels, have binding pockets that accommodate protonated amines. The pyrrolidine scaffold can position this amine for optimal interaction with acidic residues in the target protein. Furthermore, the overall physicochemical properties of pyrrolidine-containing molecules can be tuned to achieve the requisite blood-brain barrier permeability.

-

Example Application (Hypothetical Workflow):

-

Sulfonylation: React Benzyl 3-(methylamino)pyrrolidine-1-carboxylate with an arylsulfonyl chloride to form a sulfonamide.

-

Deprotection: Remove the Cbz protecting group.

-

Alkylation: Alkylate the pyrrolidine nitrogen with a suitable electrophile, for instance, a long-chain alkyl halide bearing a terminal functional group, to modulate lipophilicity and introduce additional points of interaction.

-

Physicochemical Properties and Drug-Likeness

The predicted physicochemical properties of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate suggest its suitability as a fragment for drug discovery.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [4] |

| Molecular Weight | 234.29 g/mol | [4] |

| XLogP3 | 1.4 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 4 | [4] |

These properties are well within the ranges defined by Lipinski's Rule of Five, indicating good potential for oral bioavailability. The moderate lipophilicity (XLogP3) is often a desirable starting point for further chemical modification.

ADME and Toxicology Considerations

-

Metabolism: The N-benzyl group is susceptible to metabolic cleavage. The pyrrolidine ring itself can undergo oxidation. In vitro ADME studies using liver microsomes or hepatocytes would be essential to determine the metabolic fate of any final compound derived from this scaffold.[3][6]

-

Toxicity: Generally, the pyrrolidine scaffold is well-tolerated. However, specific substitutions can introduce toxic liabilities. For instance, certain pyrrolidine derivatives have been shown to have off-target effects. Therefore, comprehensive toxicological profiling, including assays for cytotoxicity, genotoxicity, and cardiotoxicity (e.g., hERG inhibition), is a critical step in the development of any drug candidate incorporating this moiety.[3]

Conclusion

Benzyl 3-(methylamino)pyrrolidine-1-carboxylate is a strategically designed chemical building block with significant potential in medicinal chemistry. Its combination of a protected pyrrolidine core and a reactive secondary amine handle provides a versatile platform for the synthesis of complex and diverse molecular architectures. As demonstrated by the widespread use of the 3-aminopyrrolidine scaffold in the development of kinase inhibitors and CNS agents, this particular derivative is well-positioned to continue to be a valuable tool for drug discovery professionals. The insights and protocols provided in this guide are intended to empower researchers to effectively harness the potential of this important chemical entity in their quest for novel therapeutics.

References

-

In Vitro ADME Properties of Some Analogues a - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Li Petri, G., Raimondi, M. V., Spano, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. [Link]

-

El-Naggar, A. M., Al-Mahmoudy, A. M., El-Gamal, K. M., & El-Sayed, M. A. (2023). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Journal of Biomolecular Structure & Dynamics, 41(19), 9845–9861. [Link]

-

PubChem. (n.d.). Benzyl 3-(methylamino)pyrrolidine-1-carboxylate. Retrieved January 22, 2026, from [Link]

-

Kelley, J. L., Linn, J. A., Bankston, D. D., Burchall, C. J., Soroko, F. E., & Cooper, B. R. (1995). 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry, 38(18), 3676–3679. [Link]

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved January 22, 2026, from [Link]

-

Novak, P., Bogataj, M., Mrhar, A., & Obreza, A. (2013). A comparison of in vitro ADME properties and pharmacokinetics of azithromycin and selected 15-membered ring macrolides in rodents. Xenobiotica, 43(11), 947–958. [Link]

-

(R)-1-Cbz-3-Aminopyrrolidine | C12H16N2O2 - BuyersGuideChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

de Vicente, J. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14855–14918. [Link]

-

Hansl, N. R. (1974). A novel spasmolytic and CNS active agent: 3-(2-benzylmethylamino ethyl) benzoic acid methyl ester hydrochloride. Experientia, 30(3), 271–272. [Link]

-

Johnson, C. H., & Johnson, D. S. (2012). Discovery of Bivalent Kinase Inhibitors via Enzyme-Templated Fragment Elaboration. ACS Medicinal Chemistry Letters, 3(12), 1013–1017. [Link]

-

Pevarello, P., Bonsignori, A., Dostert, P., Heidempergher, F., Pinciroli, V., Colombo, M., McArthur, R. A., Salvati, P., Post, C., Fariello, R. G., & Varasi, M. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579–590. [Link]

-

Szychowski, K. A., Gmiński, J., & Słoczyńska, K. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 26(23), 7329. [Link]

-

Kuno, H., et al. (2004). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 12(21), 5671–5681. [Link]

-

Pharmaffiliates. (n.d.). 2411540-29-7 | Product Name : Benzyl (3R,4S)-3-acetyl-4-ethylpyrrolidine-1-carboxylate. Retrieved January 22, 2026, from [Link]

-

Taizhou Volsen Chemical Co., Ltd. (n.d.). Benzyl (3S,4R)-3-ethyl-4-(3H imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine-1-carboxylate 2095311-51-4. Retrieved January 22, 2026, from [Link]

-

Home Sunshine Pharma. (n.d.). N-Cbz-3-aminopyrrolidine CAS 185057-50-5. Retrieved January 22, 2026, from [Link]

-

Federal Register. (2024, May 10). 1-Propanaminium, 3-amino-N-(2-carboxyethyl)-N,N-dimethyl-, N-coco acyl derivatives, inner salts. Retrieved January 22, 2026, from [Link]

-

Obniska, J., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 20(3), 3820–3844. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - Benzyl 3-(methylamino)pyrrolidine-1-carboxylate (C13H18N2O2) [pubchemlite.lcsb.uni.lu]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

Benzyl 3-(methylamino)pyrrolidine-1-carboxylate derivatives and analogues

An In-Depth Technical Guide to Benzyl 3-(methylamino)pyrrolidine-1-carboxylate Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in numerous FDA-approved drugs and natural products.[1][2] Its success stems from the three-dimensional chemical space defined by its sp³-hybridized carbon atoms, which allows for a more effective exploration of biological target interactions compared to flat, aromatic systems.[1][3][4][5] This guide provides a comprehensive technical overview of a specific and highly valuable subclass: Benzyl 3-(methylamino)pyrrolidine-1-carboxylate and its derivatives. We will explore the strategic considerations behind its synthesis, robust methods for its analytical characterization, and its significant applications in drug discovery. This document serves as a practical resource for researchers aiming to leverage this versatile scaffold in the design and development of novel therapeutic agents.

Chapter 1: Synthesis Strategies: From Core Scaffold to Final Compound

The synthesis of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate derivatives is a multi-step process where each stage is guided by strategic considerations of stereochemistry, reactivity, and purification. The causality behind experimental choices, particularly in protecting group strategy, is paramount for success.

Constructing the Chiral 3-Aminopyrrolidine Core

The value of this scaffold is intrinsically linked to its stereochemistry.[4][6] The spatial orientation of the 3-amino group is critical for specific binding to biological targets like enzymes and receptors.[4][5] Therefore, stereocontrolled synthesis is not optional, but a foundational requirement. A common and effective strategy involves the reductive amination of a prochiral ketone, such as N-Boc-3-pyrrolidinone, which is readily available.[7][8]

Experimental Protocol 1: Reductive Amination of N-Boc-3-pyrrolidinone

This protocol details the synthesis of a key intermediate, tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate.

-

Reaction Setup: To a solution of N-Boc-3-pyrrolidinone (1.0 eq) in an appropriate solvent like dichloromethane (DCM) or methanol, add methylamine (1.1 eq, typically as a solution in a solvent).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0°C and add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise. The choice of this reagent is deliberate; it is milder and more selective than agents like sodium borohydride, reducing the risk of side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the desired N-Boc protected 3-(methylamino)pyrrolidine.

N-Protection Strategy: The Role of the Benzyl Carbamate (Cbz)

With the core synthesized, the next crucial step is the protection of the pyrrolidine nitrogen. The choice of protecting group is critical, as it must be stable during subsequent derivatization steps but readily removable under specific, non-destructive conditions. The Benzyl carbamate (Cbz or Z) group is an excellent choice for this purpose.

Experimental Protocol 2: Cbz-Protection of the Pyrrolidine Nitrogen

This protocol assumes the Boc group from the previous step is first removed using an acid like trifluoroacetic acid (TFA).

-

Deprotection of Boc Group: Dissolve the N-Boc protected pyrrolidine from Protocol 1 in DCM and add TFA (4-5 eq). Stir at room temperature for 1-2 hours. Remove the solvent and excess acid under vacuum to obtain the TFA salt of the amine.

-

Reaction Setup: Dissolve the resulting amine salt in a mixture of DCM and a weak aqueous base (e.g., 1M NaHCO₃ solution) to neutralize the salt.

-

Cbz Protection: Cool the biphasic mixture to 0°C and add Benzyl Chloroformate (Cbz-Cl) (1.1 eq) dropwise. The reaction is performed in a biphasic system to neutralize the HCl byproduct as it forms, preventing unwanted side reactions.

-

Completion and Workup: Stir vigorously for 2-4 hours at room temperature. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography to yield Benzyl 3-(methylamino)pyrrolidine-1-carboxylate.

Deprotection: Releasing the Active Amine

The final step in many synthetic sequences is the removal of the Cbz group to liberate the secondary amine, which is often essential for biological activity. Catalytic hydrogenation is the gold standard for this transformation due to its clean and high-yielding nature.[9]

Experimental Protocol 3: Catalytic Hydrogenation for Cbz Deprotection

-

Catalyst and Setup: In a hydrogenation vessel, dissolve the Cbz-protected compound in a suitable solvent, typically methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas (or use a hydrogen-filled balloon for atmospheric pressure). Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Filtration and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. This step must be done with care as Pd/C can be pyrophoric. Wash the Celite pad with the reaction solvent.

-

Final Product: Concentrate the filtrate under reduced pressure to yield the deprotected product. Often, no further purification is necessary.

Chapter 2: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compounds. A multi-technique approach ensures a self-validating system of quality control.

| Analytical Technique | Purpose | Expected Observations for Benzyl 3-(methylamino)pyrrolidine-1-carboxylate |

| ¹H NMR | Structural Elucidation | Signals corresponding to the benzyl group (aromatic protons ~7.3 ppm, CH₂ ~5.1 ppm), pyrrolidine ring protons (complex multiplets ~1.8-3.7 ppm), and the N-methyl group (singlet ~2.4 ppm). |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the carbamate carbonyl (~155 ppm), aromatic carbons (~127-137 ppm), benzylic CH₂ (~67 ppm), and aliphatic carbons of the pyrrolidine ring and methyl group. |

| Mass Spectrometry (MS) | Molecular Weight Verification | Detection of the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (e.g., for C₁₃H₁₈N₂O₂, m/z = 235.14).[10] |

| HPLC | Purity Assessment | A single major peak in a reverse-phase system (e.g., C18 column with acetonitrile/water mobile phase), indicating high purity (>95%).[11] |

| Chiral HPLC | Enantiomeric Purity | For chiral variants, separation of enantiomers on a chiral column to determine enantiomeric excess (e.e.), ensuring stereochemical integrity. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for the N-H stretch (if present), C-H stretches (aliphatic and aromatic), and a strong C=O stretch for the carbamate group (~1690-1710 cm⁻¹). |

Chapter 3: Applications in Drug Discovery and Development

The 3-(methylamino)pyrrolidine scaffold is a versatile building block found in compounds targeting a wide range of diseases. Its structural features allow for precise interactions with biological macromolecules.

Biological Activities and Therapeutic Targets

Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities. They are key components in the development of inhibitors for enzymes such as N-acylethanolamine acid amidase (NAAA) for treating pain and inflammation, and dipeptidyl peptidase-IV (DPP-IV) for managing diabetes.[12][13] Furthermore, these structures are integral to agents targeting the central nervous system, with documented anticonvulsant and nNOS inhibitory properties.[2][13][14] The widespread use of this core in patent literature underscores its value in the development of new chemical entities.[15][16]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For pyrrolidine-based molecules, even subtle structural modifications can significantly impact potency and selectivity.[12][17][18] Key insights from various studies include:

-

Stereochemistry: The absolute configuration at the C3 position of the pyrrolidine ring is often critical. For some targets, the (R)-enantiomer may be significantly more active than the (S)-enantiomer, or vice-versa, due to specific interactions within a chiral binding pocket.[19]

-

Substitution on the Pyrrolidine Ring: Adding lipophilic or hydrogen-bonding groups to other positions on the ring can enhance binding affinity or alter pharmacokinetic properties.[12]

-

Modification of the Amino Group: The nature of the substituent on the 3-amino group influences basicity and hydrogen bonding potential. Altering the methyl group to other alkyl or acyl groups can fine-tune target engagement and selectivity.[20]

Conclusion

Benzyl 3-(methylamino)pyrrolidine-1-carboxylate and its analogues represent a powerful and validated scaffold in medicinal chemistry. The synthetic pathways to these molecules are well-established, allowing for controlled introduction of stereochemistry and diverse functional groups. Robust analytical techniques ensure the quality and reproducibility required for drug development. As demonstrated by numerous SAR studies and their presence in patented therapeutic agents, these compounds provide a rich foundation for the design of next-generation drugs targeting a wide array of diseases. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and strategically deploy these valuable building blocks in their research endeavors.

References

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5).

- ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Suto, M. J., Turner, W. R., & Kampf, J. W. (1992). Synthesis of chiral 3‐substituted‐3‐aminomethyl‐pyrrolidines and related compounds. Journal of Heterocyclic Chemistry, 29(6), 1441–1448.

- NIH. (n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors.

- NIH. (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib.

- BenchChem. (2025). The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.

- Semantic Scholar. (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib.

- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

- NIH. (n.d.). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease.

- PubMed. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib.

- PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- NIH. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.

- (n.d.). Why Chiral Amines Are Key in Modern Drug Synthesis.

- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine.

- Guidechem. (n.d.). What are the properties, synthesis, and applications of N-Boc-3-pyrrolidinone?.

- ResearchGate. (2025). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities.

- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

- Google Patents. (n.d.). US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.

- ChemicalBook. (n.d.). N-Boc-3-pyrrolidinone synthesis.

- PubMed. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives.

- ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.

- (n.d.). Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis.

- PubChemLite. (n.d.). Benzyl 3-(methylamino)pyrrolidine-1-carboxylate.

- Sigma-Aldrich. (n.d.). N-Boc-3-pyrrolidinone 97 101385-93-7.

- ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.

- Regulations.gov. (2021). US Patent No. 8829195.

- Scholars@Duke. (n.d.). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [guidechem.com]

- 8. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 9. thalesnano.com [thalesnano.com]

- 10. PubChemLite - Benzyl 3-(methylamino)pyrrolidine-1-carboxylate (C13H18N2O2) [pubchemlite.lcsb.uni.lu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists - Google Patents [patents.google.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate: A Technical Guide

Introduction

Benzyl 3-(methylamino)pyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest to researchers and scientists in the field of drug development. Its structure, incorporating a protected pyrrolidine ring with a secondary amine, makes it a valuable intermediate in the synthesis of a variety of bioactive molecules. The precise characterization of such intermediates is paramount for ensuring the quality, reproducibility, and success of multi-step syntheses. This guide provides an in-depth analysis of the spectroscopic data for Benzyl 3-(methylamino)pyrrolidine-1-carboxylate, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The structural features of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate, including the benzyl carbamate protecting group, the pyrrolidine ring, and the methylamino substituent, each give rise to characteristic signals in their respective spectroscopic analyses. Understanding these spectral signatures is crucial for verifying the identity and purity of the compound. This guide will delve into the predicted spectroscopic data, explaining the rationale behind the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Molecular Structure and Key Features

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. Benzyl 3-(methylamino)pyrrolidine-1-carboxylate possesses several key functional groups that will be the focus of our analysis.

Figure 1. Molecular Structure of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The predicted ¹H NMR spectrum of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate in CDCl₃ would exhibit distinct signals for the protons of the benzyl group, the pyrrolidine ring, and the methylamino group. The presence of the chiral center at C3 may lead to diastereotopicity for the protons on the pyrrolidine ring, resulting in more complex splitting patterns.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.40 - 7.28 | m | 5H | Ar-H (Benzyl) | Aromatic protons of the benzyl group typically resonate in this region. |

| 5.15 | s | 2H | -O-CH₂ -Ph | The benzylic protons are deshielded by the adjacent oxygen and aromatic ring. |

| 3.80 - 3.20 | m | 4H | Pyrrolidine ring CH₂ and CH | The protons on the pyrrolidine ring adjacent to the nitrogen atoms are deshielded and often show complex splitting due to coupling with each other. |

| 2.80 - 2.60 | m | 1H | Pyrrolidine ring CH at C3 | The proton at the chiral center will be a multiplet due to coupling with adjacent protons. |

| 2.45 | s | 3H | -NH-CH₃ | The methyl protons attached to the nitrogen appear as a singlet. |

| 2.20 - 1.80 | m | 2H | Pyrrolidine ring CH₂ at C4 | These protons are further upfield as they are more distant from the electron-withdrawing groups. |

| 1.70 (broad) | s | 1H | -NH -CH₃ | The amine proton signal is often broad and its chemical shift can be concentration and solvent dependent. |

Causality Behind Experimental Choices: The choice of CDCl₃ as a solvent is standard for many organic molecules due to its good dissolving power and the single residual solvent peak at 7.26 ppm, which typically does not interfere with the signals of the analyte. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the pyrrolidine ring protons.

¹³C NMR Spectroscopy: Predicted Data and Interpretation